4-Bromo-4'-propoxy-1,1'-biphenyl
CAS No.: 154020-02-7
Cat. No.: VC21298922
Molecular Formula: C15H15BrO
Molecular Weight: 291.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154020-02-7 |
|---|---|
| Molecular Formula | C15H15BrO |
| Molecular Weight | 291.18 g/mol |
| IUPAC Name | 1-bromo-4-(4-propoxyphenyl)benzene |
| Standard InChI | InChI=1S/C15H15BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10H,2,11H2,1H3 |
| Standard InChI Key | IJXSFDQUTFXKTB-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Introduction
4-Bromo-4'-propoxy-1,1'-biphenyl is an organic compound belonging to the biphenyl family, characterized by a bromine atom and a propoxy group attached to the biphenyl structure. This compound is of interest in various chemical and biological applications due to its unique properties and reactivity.
Synthesis Methods
The synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl typically involves a multi-step process, including the preparation of intermediate compounds and the use of coupling reactions. A common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between a boronic acid and a halide.
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Preparation of Boronic Acid: The boronic acid derivative is prepared by reacting the corresponding bromobenzene with a boron reagent.
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Coupling Reaction: The boronic acid is then coupled with 4-bromo-1,1'-biphenyl in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Chemical Reactions and Applications
4-Bromo-4'-propoxy-1,1'-biphenyl can undergo various chemical reactions, including substitution, oxidation, and further coupling reactions. These properties make it useful in the synthesis of advanced organic materials and potential applications in fields like liquid crystals and pharmaceuticals.
Types of Reactions
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Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
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Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the biphenyl core.
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Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
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Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
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Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
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Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Comparison with Similar Compounds
4-Bromo-4'-propoxy-1,1'-biphenyl is similar to other biphenyl derivatives but is distinguished by its propoxy group, which affects its solubility and reactivity. For example, 4-Bromo-4'-pentyloxy-1,1'-biphenyl and 4-Bromo-4'-hexyloxy-1,1'-biphenyl have longer alkyl chains, which can influence their physical properties and applications.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-Bromo-4'-propoxy-1,1'-biphenyl | CHBrO | 295.16 g/mol |
| 4-Bromo-4'-pentyloxy-1,1'-biphenyl | CHBrO | 319.2 g/mol |
| 4-Bromo-4'-hexyloxy-1,1'-biphenyl | CHBrO | 343.24 g/mol |
Biological and Chemical Significance
While specific biological data on 4-Bromo-4'-propoxy-1,1'-biphenyl is limited, biphenyl derivatives are generally of interest in pharmaceutical and materials science research due to their potential applications in drug development and advanced materials synthesis. The presence of a bromine atom allows for further modification through substitution reactions, which can be crucial in designing compounds with specific biological activities.
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